molecular formula C13H22N4O B13162724 N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide

N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide

Cat. No.: B13162724
M. Wt: 250.34 g/mol
InChI Key: YPRAATKQOGIEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide is a synthetic organic compound with a molecular formula of C13H22N4O and a molecular weight of 250.34 g/mol . Its structure features an imidazole core linked via a carboxamide group to a 3-(2-methylpiperidin-1-yl)propyl side chain . The 2-methylpiperidinyl moiety contributes steric bulk and lipophilicity, which can significantly influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability . This compound is intended for research applications only and is not for human or veterinary use . In scientific research, this compound has garnered attention primarily in pharmacology and medicinal chemistry for its potential as a histamine H3 receptor antagonist . By modulating the histamine H3 receptor, it can regulate the release of key neurotransmitters in the central nervous system, including dopamine, norepinephrine, and serotonin . This mechanism suggests potential for investigating new therapeutic approaches for neurological and psychiatric conditions, and it is studied for its effects on various receptors and enzymes in biochemical assays . The compound can be synthesized through methods involving the coupling of an activated imidazole-1-carboxylic acid derivative with 3-(2-methylpiperidin-1-yl)propyl amine, often using carbodiimide coupling agents in aprotic solvents . Researchers are encouraged to utilize a combination of analytical techniques, including HPLC, LCMS, and NMR spectroscopy, to validate purity and confirm structural identity . Furthermore, computational methods can be employed to predict the compound's binding affinity to neurological targets, aiding in the design of structure-activity relationship (SAR) studies to optimize its properties and efficacy .

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

N-[3-(2-methylpiperidin-1-yl)propyl]imidazole-1-carboxamide

InChI

InChI=1S/C13H22N4O/c1-12-5-2-3-8-16(12)9-4-6-15-13(18)17-10-7-14-11-17/h7,10-12H,2-6,8-9H2,1H3,(H,15,18)

InChI Key

YPRAATKQOGIEPI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCNC(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methylpiperidine Derivatives

The 2-methylpiperidine unit is typically synthesized or modified via:

  • Transfer hydrogenation of piperidine-4-carboxylic acid derivatives to introduce the methyl group at the 2-position. This process uses formaldehyde as a hydrogen donor under catalytic conditions (e.g., palladium on charcoal) at elevated temperatures (~90–95 °C) and ambient pressure. This methodology avoids the use of gaseous hydrogen and cryogenic conditions, providing a practical route to 1-methylpiperidine-4-carboxylic acid derivatives.

  • The methylated piperidine carboxylic acid is then converted to the corresponding amine or amide intermediates necessary for further coupling.

Formation of the 3-(2-Methylpiperidin-1-yl)propyl Amine

  • The 3-(2-methylpiperidin-1-yl)propyl amine can be prepared by alkylation of 2-methylpiperidine with a suitable 3-halopropylamine or by reductive amination of 3-aminopropanal with 2-methylpiperidine.

  • Protection of amine groups during intermediate steps may be necessary using conventional protecting groups (e.g., Boc, Cbz) to avoid side reactions during coupling.

Preparation of the Imidazole-1-Carboxylic Acid Derivative

Synthesis of Imidazole-1-Carboxylic Acid or Derivatives

  • The imidazole-1-carboxylic acid can be synthesized via oxidation or functionalization of imidazole precursors or obtained commercially.

  • Activation to reactive derivatives such as acid chlorides or mixed anhydrides facilitates amide bond formation. For example, treatment with thionyl chloride yields the acid chloride, which is highly reactive toward amines.

  • Alternatively, carbodiimide coupling agents (e.g., EDC, DCC) can be used in the presence of bases to activate the carboxylic acid for amide formation under milder conditions.

Amide Bond Formation: Coupling of Imidazole-1-Carboxylic Acid Derivative with 3-(2-Methylpiperidin-1-yl)propyl Amine

Reaction Conditions

  • The coupling reaction is typically carried out in aprotic solvents such as dichloromethane, dimethylformamide, or tetrahydrofuran.

  • Bases such as triethylamine or inorganic bases (e.g., sodium bicarbonate) are employed to neutralize the acid generated during amide bond formation.

  • Coupling agents or activating reagents may be used to facilitate the reaction, including carbodiimides or mixed anhydrides.

  • The reaction temperature is generally ambient to moderate (20–60 °C), and reaction times vary from several hours to overnight.

Purification and Crystallization

  • The crude product is purified by extraction, chromatography, or recrystallization.

  • Slow evaporation or cooling crystallization can yield the pure compound as block crystals, as reported for related imidazole coordination compounds.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reactants/Intermediates Conditions/Methods Notes/References
1 Piperidine-4-carboxylic acid + Formaldehyde Transfer hydrogenation, Pd/C catalyst, 90–95 °C, ambient pressure Methylation at 2-position via transfer hydrogenation
2 2-Methylpiperidine + 3-halopropylamine Alkylation or reductive amination Protection of amine groups may be necessary
3 Imidazole-1-carboxylic acid Conversion to acid chloride (SOCl2) or activated ester Activation for amide bond formation
4 Acid chloride + 3-(2-methylpiperidin-1-yl)propyl amine Coupling in aprotic solvent, base (TEA), room temp Amide bond formation to yield target compound
5 Crude product Purification via crystallization or chromatography Slow evaporation crystallization yields pure crystals

Additional Notes on Protecting Groups and Side Reactions

  • During synthesis, functional groups such as hydroxy, amino, or carboxylic acids may require protection to prevent undesired reactions. Common protecting groups include trimethylsilyl, acetyl, benzyl, tert-butyl, and tetrahydropyranyl groups.

  • After the coupling steps, protecting groups are removed under mild conditions to afford the final compound.

Summary of Research Findings and Practical Considerations

  • The preparation of this compound is well-supported by established synthetic methodologies involving transfer hydrogenation for methylation, amide bond formation via acid chloride intermediates, and careful manipulation of protecting groups.

  • The use of transfer hydrogenation with formaldehyde and palladium catalysts offers a mild and efficient route for introducing methyl substituents on piperidine rings, avoiding harsh hydrogenation conditions.

  • Amide bond formation between imidazole carboxylic acid derivatives and amine side chains is a standard synthetic step, with various coupling agents and solvents available to optimize yields and purity.

  • Crystallization techniques such as slow evaporation at ambient temperature provide pure crystalline products suitable for further characterization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole compounds.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: The compound is studied for its effects on various receptors and enzymes, making it a candidate for drug development.

    Biochemistry: It is used in biochemical assays to study enzyme kinetics and receptor binding.

    Industrial Chemistry: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, leading to changes in cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound C₁₃H₂₁N₅O ~275.34* 2-Methylpiperidin-1-ylpropyl Research (hypothetical)
N-Propyl-N-[2-(2,4,6-Trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide (Prochloraz) C₁₅H₁₆Cl₃N₃O₂ 376.7 Trichlorophenoxyethyl, propyl Agricultural fungicide
N-{3-[Benzyl(methyl)amino]propyl}-1H-imidazole-1-carboxamide C₁₅H₂₀N₄O 272.35 Benzyl(methyl)aminopropyl Discontinued (research use)
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide C₂₀H₁₈ClN₅O₃ 411.84 Benzodioxolyl, chlorophenylhydrazine Synthetic intermediate

*Estimated based on structural similarity to –5.

Key Observations:

  • Substituent Diversity: The target compound’s 2-methylpiperidinyl group distinguishes it from Prochloraz’s trichlorophenoxyethyl chain (highly polar and electronegative) and the benzyl(methyl)amino variant’s aromatic amine .
  • Molecular Weight : The target compound (~275 Da) is smaller than Prochloraz (376.7 Da), which may improve bioavailability .

Biological Activity

N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide, commonly referred to as a histamine H3 receptor antagonist, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with various receptors, effects on neurotransmitter systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 250.31 g/mol
  • IUPAC Name : this compound

This structure includes an imidazole ring, which is crucial for its biological activity, particularly in modulating histaminergic signaling.

This compound primarily acts as an antagonist at the histamine H3 receptor. Histamine H3 receptors are known to play a significant role in the central nervous system (CNS) by regulating the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. The antagonistic action of this compound can lead to increased levels of these neurotransmitters, which may have implications for treating conditions such as depression and anxiety.

Receptor Binding Affinity

The binding affinity of this compound at various receptors has been studied. The following table summarizes its binding affinities compared to other known compounds:

Receptor Compound Ki (nM)
Histamine H3This compound14
Histamine H4Other Compounds100
Serotonin 5-HT2AReference Compound1302
Dopamine D2Reference Compound50

These values indicate that this compound exhibits strong affinity for the H3 receptor compared to other receptors, suggesting its potential role in modulating histaminergic activity.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in preclinical models:

  • Anxiety and Depression Models :
    • In forced swim tests (FST) and tail suspension tests (TST), this compound significantly reduced immobility time in mice, indicating antidepressant-like effects comparable to fluoxetine .
    • Open field tests (OFT) demonstrated increased exploratory behavior without altering general motor activity, suggesting anxiolytic properties .
  • Neurotransmitter Release :
    • Studies indicated that administration of this compound resulted in increased release of dopamine and serotonin in specific brain regions, which are critical for mood regulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide, and how can purity be validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a procedure using 1-(2-methyl-1H-imidazol-4-yl)ethan-1-amine and a carboxamide precursor under reflux conditions. Purity validation involves HPLC (>98% purity) and LCMS (e.g., ESIMS m/z 392.2) . Proton NMR (e.g., δ 11.55 ppm for imidazole NH) and carbon-13 NMR are critical for structural confirmation .

Q. How can structural characterization be performed to confirm the presence of the 2-methylpiperidine and imidazole moieties?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Look for imidazole protons (δ 7.4–8.6 ppm) and piperidine methyl groups (δ 1.2–2.3 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., m/z 467.535 for related analogs in ) .
  • IR Spectroscopy : Characterize carbonyl (C=O stretch ~1650 cm⁻¹) and NH groups .

Q. What computational methods are suitable for predicting the compound’s binding affinity to neurological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) against receptors like uPAR (urokinase-type plasminogen activator receptor) or histamine H1/H4 receptors, as seen in . Use PDB structures (e.g., 4XYZ for neurokinin receptors) and validate with MD simulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology : Cross-validate assays using standardized protocols. For example, highlights neuroprotectant activity, but discrepancies may arise from cell line variability (e.g., SH-SY5Y vs. primary neurons). Use orthogonal assays (e.g., MTT, LDH release) and compare EC₅₀ values across studies .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt Formation : Use hydrochloride salts (as in ) to enhance water solubility .
  • Prodrug Design : Introduce ester groups (e.g., ethyl carboxylate in ) for metabolic activation .
  • Formulation : Employ pH-sensitive polymers (e.g., poly(imidazole) derivatives in ) or lipid-based carriers .

Q. How can structure-activity relationship (SAR) studies be designed to optimize neuroprotective efficacy?

  • Methodology :

  • Analog Synthesis : Modify the piperidine methyl group ( ) or imidazole substituents ( ) to assess steric/electronic effects .
  • Pharmacophore Mapping : Identify critical motifs (e.g., carboxamide linkage, piperidine spacing) using software like Schrodinger’s Phase .
  • In Vivo Testing : Use rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) with pharmacokinetic profiling (t₁/₂, AUC) .

Q. What analytical techniques are recommended for detecting degradation products during stability studies?

  • Methodology :

  • HPLC-MS/MS : Monitor degradation under accelerated conditions (40°C/75% RH). recommends impurity profiling using reference standards (e.g., triazolo derivatives) .
  • Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to identify labile sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.